(1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine
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Overview
Description
(1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine, also known as CPMP, is a synthetic compound that has been used in a variety of scientific research applications. CPMP has a unique chemical structure that allows it to interact with a variety of biological targets, making it an attractive compound for further research.
Scientific Research Applications
Synthesis and Characterization
The compound (1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine and its analogs have been extensively explored in the field of chemistry for their synthesis and structural characterization. For instance, the ambient-temperature synthesis of structurally similar compounds has been reported, showcasing the diverse synthetic routes available for such molecules. The synthesis typically involves condensation reactions, and the compounds are characterized by various spectroscopic techniques such as IR, NMR, mass spectrometry, and elemental analysis (Becerra et al., 2021).
Antimicrobial and Anticancer Properties
Various derivatives of this compound have been synthesized and evaluated for their biological activities. Some of these derivatives have shown promising results as potential antimicrobial and anticancer agents. For example, a series of related Schiff bases of 3-aminomethyl pyridine, synthesized through condensation reactions, exhibited anticonvulsant activity and seizures protection in several models (Pandey & Srivastava, 2011). Additionally, compounds incorporating oxazole, pyrazoline, and pyridine moieties were found to have notable anticancer and antimicrobial activities, with some showing higher anticancer activity than reference drugs and good performance against pathogenic strains (Katariya et al., 2021).
Properties
IUPAC Name |
[2-(cyclopropylmethyl)-5-pyridin-4-ylpyrazol-3-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-8-12-7-13(11-3-5-15-6-4-11)16-17(12)9-10-1-2-10/h3-7,10H,1-2,8-9,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDVMDXSMRNIND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=NC=C3)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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